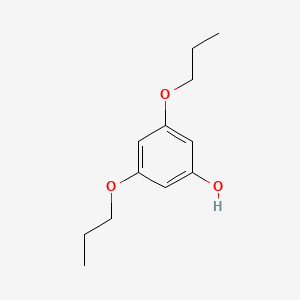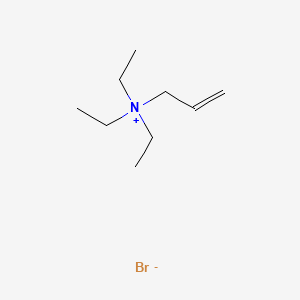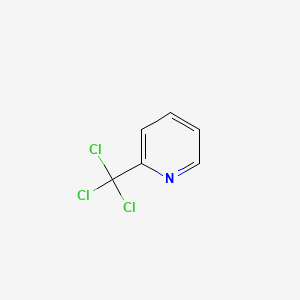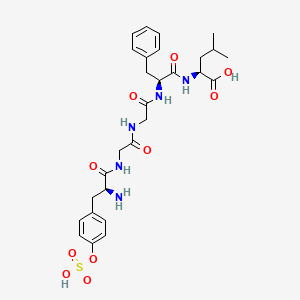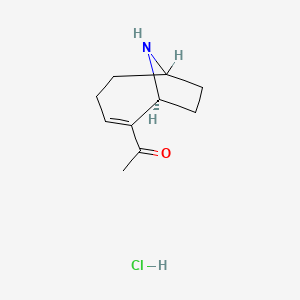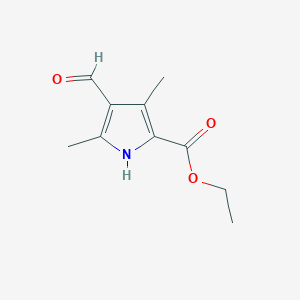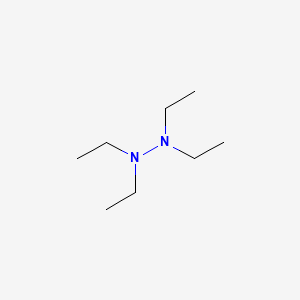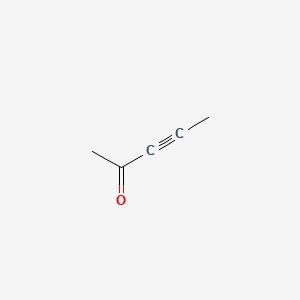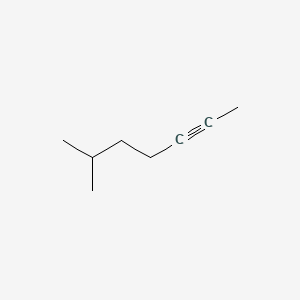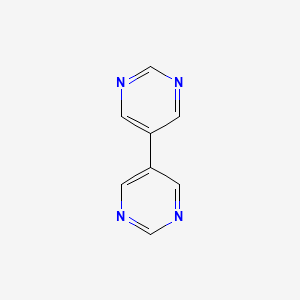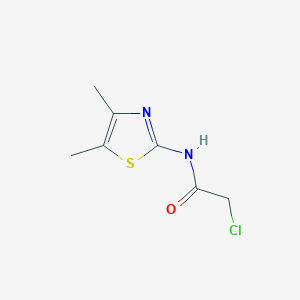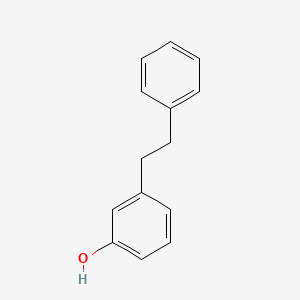
3-苯乙基苯酚
描述
3-Phenethylphenol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 g/mol . The IUPAC name for this compound is 3-(2-phenylethyl)phenol .
Molecular Structure Analysis
The molecular structure of 3-Phenethylphenol consists of a phenol group attached to a phenethyl group . The InChI code for this compound is 1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 .Physical And Chemical Properties Analysis
3-Phenethylphenol has a molecular weight of 198.26 g/mol . It has a density of 1.1±0.1 g/cm³ . The boiling point is 319.7±11.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .科学研究应用
Environmental Endocrine Disrupting Chemicals
Specific Scientific Field
Environmental Science and Endocrinology .
Application Summary
3-Phenethylphenol is used in the study of binding interactions with estrogen receptor alpha, a nuclear receptor associated with endocrine disrupting effects . This is particularly relevant in the context of environmental endocrine disrupting chemicals (EDCs), which can interfere with hormone processes in the body .
Methods of Application
The binding affinity of estrogen receptor alpha with EDCs, including 3-Phenethylphenol, is predicted using the quantum chemical genetic algorithm multiple linear regression (GA-MLR) method . This involves increasing the electrophilicity and hydrophobicity of EDCs .
Results or Outcomes
The results indicate that the binding mechanism of charge-controlled interaction is superior to that of frontier-controlled interaction . This suggests that 3-Phenethylphenol could potentially influence the activity of estrogen receptor alpha, thereby affecting the endocrine system .
Fungi Growth Inhibition
Specific Scientific Field
Application Summary
3-Phenethylphenol has been shown to inhibit the growth of certain fungi . This property makes it useful in the study of fungal growth and the development of antifungal treatments .
Methods of Application
The application of 3-Phenethylphenol in this context involves exposing fungi to the compound and observing its effects on fungal growth .
Results or Outcomes
3-Phenethylphenol has been found to inhibit the growth of fungi such as Poria and Coriolus . This suggests that it could potentially be used in the development of antifungal treatments .
Pharmaceutical Industry
Specific Scientific Field
Application Summary
3-Phenethylphenol is a hydrophobic, sterically-interacting compound that binds to molybdenum . It has functionalities such as peroxide, acetonitrile , which could be potentially useful in the pharmaceutical industry.
Methods of Application
The specific methods of application in the pharmaceutical industry would depend on the specific drug formulation or therapeutic application. This could involve various pharmaceutical techniques such as drug formulation, encapsulation, and targeted delivery .
Results or Outcomes
While specific results or outcomes are not mentioned, the potential of 3-Phenethylphenol in pharmaceutical applications is an area of ongoing research .
Cosmetics Industry
Specific Scientific Field
Application Summary
While specific applications of 3-Phenethylphenol in cosmetics are not mentioned, phenolic compounds in general are used in a variety of cosmetic products due to their antioxidant properties .
Methods of Application
Phenolic compounds can be incorporated into various cosmetic products such as skin care products, makeup, fragrances, etc .
Results or Outcomes
The use of phenolic compounds in cosmetics can contribute to the antioxidant properties of the products, which can help protect the skin from oxidative stress .
属性
IUPAC Name |
3-(2-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHZDRMFOVBNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187354 | |
| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethylphenol | |
CAS RN |
33675-75-1 | |
| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033675751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



